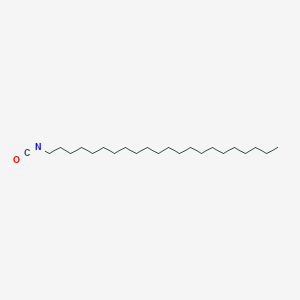
1-Isocyanatodocosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanatodocosane is an organic compound with the molecular formula C_23H_45NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is a long-chain aliphatic isocyanate, making it a significant molecule in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isocyanatodocosane can be synthesized through several methods. One common approach involves the reaction of a long-chain amine with phosgene (COCl_2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the isocyanate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of urea, dimethyl carbonate, and carbon monoxide in the presence of suitable catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanatodocosane undergoes several types of chemical reactions, primarily involving nucleophiles. These reactions include:
Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Alcoholysis: Reacts with alcohols to form urethanes. [ \text{RNCO} + \text{ROH} \rightarrow \text{ROC(O)NHR} ]
Aminolysis: Reacts with amines to form ureas. [ \text{RNCO} + \text{R’NH}_2 \rightarrow \text{RNHCONHR’} ]
Common Reagents and Conditions: The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Common reagents include water, alcohols, and amines.
Major Products: The major products formed from these reactions are amines, urethanes, and ureas, depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
1-Isocyanatodocosane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance materials, including elastomers and sealants.
Mecanismo De Acción
The mechanism of action of 1-isocyanatodocosane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and bioconjugates.
Comparación Con Compuestos Similares
1-Isocyanatododecane (C_13H_25NO): A shorter-chain isocyanate with similar reactivity but different physical properties.
1-Isocyanatooctadecane (C_19H_37NO): Another long-chain isocyanate with comparable applications in polyurethane synthesis.
Uniqueness: 1-Isocyanatodocosane is unique due to its long aliphatic chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain isocyanates. This makes it particularly useful in applications requiring high thermal stability and durability.
Propiedades
Número CAS |
93662-72-7 |
|---|---|
Fórmula molecular |
C23H45NO |
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
1-isocyanatodocosane |
InChI |
InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25/h2-22H2,1H3 |
Clave InChI |
ODDFKRTWSQGENK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


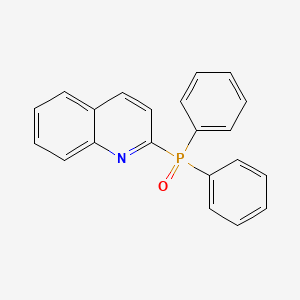
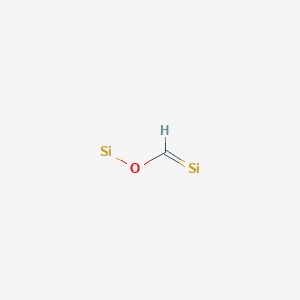
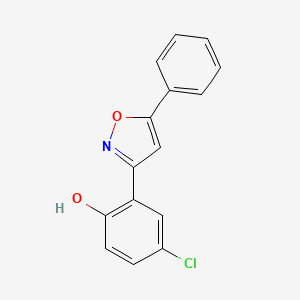
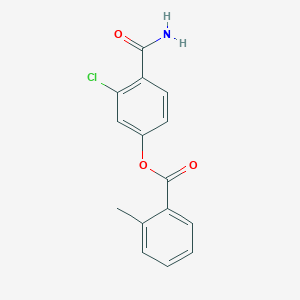


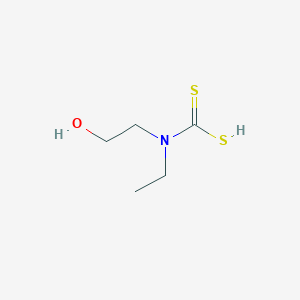
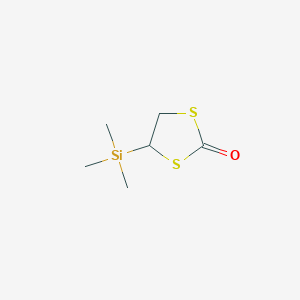
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
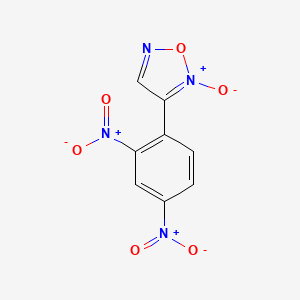
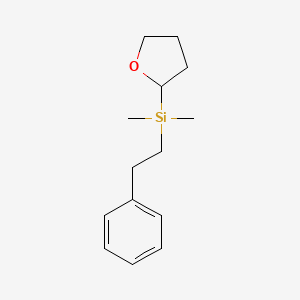
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
